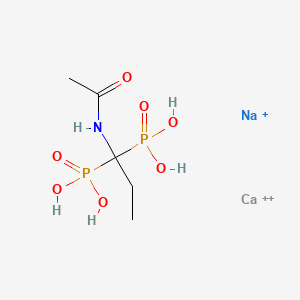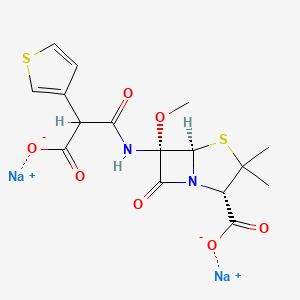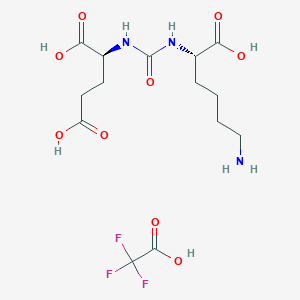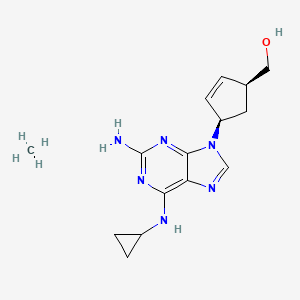
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid is a complex organophosphorus compound characterized by the presence of both calcium and sodium ions. This compound is known for its unique structural properties, which include a stable carbon-to-phosphorus bond. It is used in various scientific and industrial applications due to its ability to form strong chelates with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid typically involves the reaction of 1-acetamido-1-phosphonopropyl chloride with calcium and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of metal ion concentrations.
Medicine: Research is ongoing into its potential use in medical applications, such as in the treatment of metal ion imbalances and as a component in drug delivery systems.
Industry: It is used in industrial processes for metal extraction and purification, as well as in the production of specialized materials.
Wirkmechanismus
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid involves its ability to form stable chelates with metal ions. This chelation process is crucial for its effectiveness in various applications. The compound interacts with metal ions through its phosphonic acid groups, forming strong complexes that are resistant to decomposition. This property makes it valuable in applications requiring stable metal ion complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-acetamido-1-phosphonopropyl)phosphonic acid: Lacks the calcium and sodium ions, making it less effective in certain applications.
Calcium bisphosphonate: Similar in structure but differs in the presence of the acetamido group, which imparts different chemical properties.
Sodium phosphonate: Similar in its ability to chelate metal ions but lacks the dual metal ion presence of calcium and sodium.
Uniqueness
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid is unique due to its dual metal ion composition, which enhances its chelating ability and stability. This makes it particularly useful in applications requiring strong and stable metal ion complexes, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C5H13CaNNaO7P2+3 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;/q;+2;+1 |
InChI-Schlüssel |
HDYWZJSCXCKRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B10828142.png)





![N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10828177.png)
![disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10828185.png)
![[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828194.png)





